molecular formula C9H10Cl2N2O B14348451 N-(1-Amino-2,2-dichloroethyl)benzamide CAS No. 90283-55-9

N-(1-Amino-2,2-dichloroethyl)benzamide

Cat. No.: B14348451
CAS No.: 90283-55-9
M. Wt: 233.09 g/mol
InChI Key: XWNTYICHEOUUJO-UHFFFAOYSA-N
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Description

N-(1-Amino-2,2-dichloroethyl)benzamide is an organic compound with the molecular formula C9H10Cl2N2O It contains a benzamide group attached to a 1-amino-2,2-dichloroethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2,2-dichloroethyl)benzamide typically involves the reaction of benzoyl chloride with 1-amino-2,2-dichloroethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5COCl+NH2CHCl2CH3C6H5CONHCHCl2CH3+HCl\text{C}_6\text{H}_5\text{COCl} + \text{NH}_2\text{CHCl}_2\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CONHCHCl}_2\text{CH}_3 + \text{HCl} C6​H5​COCl+NH2​CHCl2​CH3​→C6​H5​CONHCHCl2​CH3​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2,2-dichloroethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the dichloroethyl group to ethyl or other alkyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

    Oxidation: Formation of benzamide derivatives and carboxylic acids.

    Reduction: Formation of ethylbenzamide or other alkyl-substituted benzamides.

    Substitution: Formation of hydroxyl or amino-substituted benzamides.

Scientific Research Applications

N-(1-Amino-2,2-dichloroethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Amino-2,2-dichloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Amino-2,2-dichloroethyl)-4-methylbenzamide
  • N-(1-Amino-2,2-dichloroethyl)-4-chlorobenzamide
  • N-(1-Amino-2,2-dichloroethyl)-4-nitrobenzamide

Uniqueness

N-(1-Amino-2,2-dichloroethyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and dichloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives.

Properties

CAS No.

90283-55-9

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

N-(1-amino-2,2-dichloroethyl)benzamide

InChI

InChI=1S/C9H10Cl2N2O/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,12H2,(H,13,14)

InChI Key

XWNTYICHEOUUJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)N

Origin of Product

United States

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